molecular formula C8H5BrF2O3 B14766275 4-Bromo-2,6-difluoro-3-methoxybenzoic acid

4-Bromo-2,6-difluoro-3-methoxybenzoic acid

Cat. No.: B14766275
M. Wt: 267.02 g/mol
InChI Key: OHILSYDGMOUCFE-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes:

    Fluorination: The substitution of hydrogen atoms with fluorine atoms using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group or reduced to a hydroxyl group under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Conversion to 4-bromo-2,6-difluoro-3-carboxybenzoic acid.

    Reduction: Formation of 4-bromo-2,6-difluoro-3-hydroxybenzoic acid.

Scientific Research Applications

4-Bromo-2,6-difluoro-3-methoxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4-Bromo-2,6-difluoro-3-methoxybenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes like cytochrome P450, affecting the metabolism of various organic compounds . The presence of bromine and fluorine atoms may enhance its binding affinity to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    2,6-Difluoro-4-methoxybenzoic acid: Lacks the bromine atom, which may affect its ability to participate in certain chemical reactions.

    4-Bromo-3-methoxybenzoic acid: Lacks the fluorine atoms, leading to variations in its physical and chemical properties.

Uniqueness

4-Bromo-2,6-difluoro-3-methoxybenzoic acid is unique due to the combination of bromine, fluorine, and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

4-bromo-2,6-difluoro-3-methoxybenzoic acid

InChI

InChI=1S/C8H5BrF2O3/c1-14-7-3(9)2-4(10)5(6(7)11)8(12)13/h2H,1H3,(H,12,13)

InChI Key

OHILSYDGMOUCFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)C(=O)O)F)Br

Origin of Product

United States

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